N-[(3-methoxy-4-methylphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine
Description
N-[(3-methoxy-4-methylphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Properties
IUPAC Name |
N-[(3-methoxy-4-methylphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-7-8-14(9-18(13)20-2)11-19-16-10-15-5-3-4-6-17(15)21-12-16/h3-9,16,19H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUKBKDXTQQOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CC3=CC=CC=C3OC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxy-4-methylphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine typically involves a multi-step process. One common method includes the condensation of 3-methoxy-4-methylbenzaldehyde with 3,4-dihydro-2H-chromen-3-amine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxy-4-methylphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, amines, appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-[(3-methoxy-4-methylphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-methoxy-4-methylphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
N-[(3-methoxy-4-methylphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine can be compared with other chromene derivatives such as:
4H-chromen-4-one: Known for its antioxidant and anti-inflammatory properties.
2H-chromen-2-one (coumarin): Widely studied for its anticoagulant and antimicrobial activities.
6-methoxy-2H-chromen-2-one: Exhibits significant anticancer and antiviral properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
